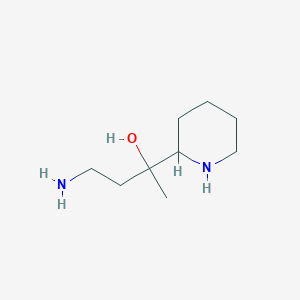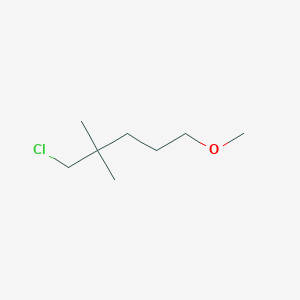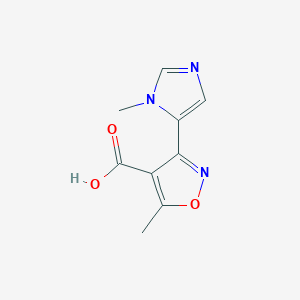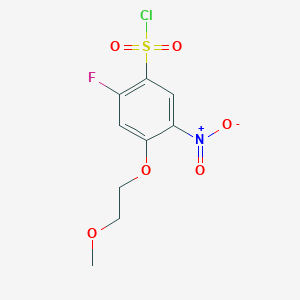
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a halogenated benzene derivative with the molecular formula C7H4BrClF2O3S. This compound is known for its unique reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the bromination of 2-(difluoromethoxy)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be further substituted by other electrophiles under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.
Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of sulfonamides or sulfonic acids.
科学的研究の応用
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atom on the benzene ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
2-(Difluoromethoxy)benzene-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethoxy group, leading to different reactivity and properties.
5-Bromo-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct reactivity and properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.
特性
分子式 |
C7H4BrClF2O3S |
|---|---|
分子量 |
321.52 g/mol |
IUPAC名 |
5-bromo-2-(difluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H |
InChIキー |
YJRXMKBJJXYKQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
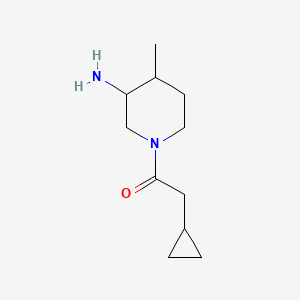
![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)
